![molecular formula C15H14N4O2 B12171920 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12171920.png)
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. The methoxymethyl group is introduced through alkylation reactions, and the pyridine carboxamide moiety is incorporated via amide bond formation .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. Solvent extraction and crystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives .
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An amide form of isonicotinic acid, used in material synthesis.
Other Benzimidazoles: Compounds like thiabendazole, albendazole, and omeprazole, which have various pharmacological activities.
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is unique due to its specific structural features, such as the methoxymethyl group and the pyridine carboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzimidazole derivatives .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H15N3O2
- Molecular Weight : 255.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound, revealing promising results in various assays:
Anticancer Activity
A significant focus has been on its anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
A549 (Lung) | 7.2 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 6.5 | Inhibition of Topoisomerase II activity |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antibacterial and antifungal activities. It was tested against various pathogens, yielding the following results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Combination Therapy : Studies suggest that this compound may enhance the efficacy of standard chemotherapeutic agents when used in combination therapies.
- Targeted Drug Delivery : Research is ongoing to explore its use in targeted drug delivery systems, leveraging its selective cytotoxicity towards cancer cells.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-21-9-14-18-12-3-2-11(8-13(12)19-14)17-15(20)10-4-6-16-7-5-10/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
NZPCTVXXEJUFSI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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